1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol is a synthetic compound primarily used as a lung surfactant in medical applications, particularly for treating infant respiratory distress syndrome. This compound serves to replace deficient alveolar surfactant and prevent alveolar collapse, thereby improving respiratory function in neonates suffering from this condition. The compound is also known by various synonyms, including 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol and palmitoyloleoyl-phosphatidylglycerol .
The compound is synthesized in laboratories and has been a component of the drug Surfaxin, which was discontinued in 2017. It is derived from natural fatty acids, specifically palmitic acid and oleic acid, and is classified as a phospholipid due to its glycerol backbone linked to fatty acid chains and a phosphate group .
The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol typically involves the esterification of glycerol with palmitic and oleic acids, followed by phosphorylation. Various methods can be employed for the synthesis, including:
The synthesis requires careful control of reaction conditions such as temperature, pH, and time to ensure high yield and purity. The use of solvents like dichloromethane or chloroform may be common during extraction and purification processes. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often utilized to confirm the structure of the synthesized compound .
The molecular formula of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol is , with a molecular weight of approximately 749.02 g/mol. Its structure consists of a glycerol backbone with two fatty acid chains (palmitic acid at the sn-1 position and oleic acid at the sn-2 position) and a phosphate group attached to the sn-3 position.
The InChI key for this compound is PAZGBAOHGQRCBP-DDDNOICHSA-N, which provides a unique identifier for its chemical structure. The compound's three-dimensional configuration plays a crucial role in its function as a surfactant .
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol can participate in various chemical reactions typical of phospholipids:
These reactions are significant in understanding how modifications to the lipid can affect its biological activity or stability in formulations. Analytical techniques like high-performance liquid chromatography (HPLC) are often used to monitor these reactions .
As a lung surfactant, 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol reduces surface tension at the air-liquid interface within the alveoli. This action prevents alveolar collapse during exhalation and facilitates gas exchange.
The effectiveness of this compound in clinical settings has been demonstrated through various studies that show improved oxygenation and reduced work of breathing in infants with respiratory distress syndrome .
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol typically appears as a viscous liquid or solid depending on temperature. It has specific melting points that vary based on purity and formulation.
The compound is stable under standard laboratory conditions but may degrade when exposed to extreme temperatures or pH levels. Its amphiphilic nature allows it to form micelles or bilayers in aqueous environments, critical for its function as a surfactant.
Relevant data include:
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol is primarily utilized in:
This compound exemplifies the intersection of chemistry and medicine, showcasing how synthetic lipids can address critical health challenges in neonatology .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2